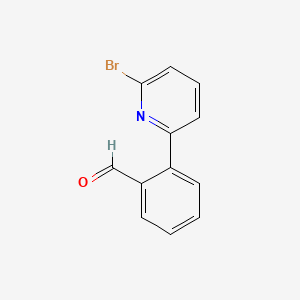

2-(6-Bromopyridin-2-YL)benzaldehyde

Descripción general

Descripción

2-(6-Bromopyridin-2-YL)benzaldehyde is an organic compound with the molecular formula C12H8BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a 6-bromopyridin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromopyridine and benzaldehyde.

Grignard Reaction: 2-bromopyridine is first converted to its Grignard reagent by reacting with magnesium in anhydrous ether.

Formylation: The Grignard reagent is then reacted with benzaldehyde to form the desired product, this compound.

The reaction conditions generally involve maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Bromopyridin-2-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: 2-(6-Bromopyridin-2-YL)benzoic acid.

Reduction: 2-(6-Bromopyridin-2-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- Building Block : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly heterocycles.

- Reagent in Multicomponent Reactions : It is often used in Ugi reactions to form diverse nitrogen-containing compounds.

-

Biological Activity :

- Antimicrobial Properties : Derivatives of this compound have shown potential antibacterial and antifungal activities, making them candidates for pharmaceutical development.

- Antitumor Activity : Studies indicate that copper(II) complexes with this compound exhibit significant in vitro antitumor effects against various cancer cell lines .

-

Pharmaceutical Applications :

- The compound has been explored for its potential in drug discovery, particularly in developing treatments for infections and cancer due to its biological properties.

-

Material Science :

- It is utilized in creating dyes and pigments due to its unique chromophoric properties derived from the aromatic system.

Case Study 1: Antitumor Activity

Recent research focused on the antitumor potential of copper(II) complexes derived from this compound. These complexes demonstrated remarkable cytotoxicity against human cancer cell lines, suggesting modifications to the core structure could enhance efficacy.

Case Study 2: Antiviral Properties

Compounds related to this compound have been studied for antiviral activity against H5N1 and SARS-CoV-2 viruses. Specific derivatives showed inhibition rates exceeding 90%, indicating their potential as therapeutic agents against viral infections .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(6-Bromopyridin-2-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group provide reactive sites that can form covalent bonds with biological molecules, leading to changes in their function.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(6-Chloropyridin-2-YL)benzaldehyde

- 2-(6-Fluoropyridin-2-YL)benzaldehyde

- 2-(6-Methylpyridin-2-YL)benzaldehyde

Uniqueness

2-(6-Bromopyridin-2-YL)benzaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.

Actividad Biológica

2-(6-Bromopyridin-2-YL)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyridine moiety linked to a benzaldehyde group, which may contribute to its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound possesses several functional groups that may influence its biological properties, including:

- A bromine atom which can enhance lipophilicity and biological activity.

- A pyridine ring that is known for its role in various biological processes.

- A benzaldehyde group that is often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, particularly in breast and lung cancer models.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death, which is a critical aspect of cancer treatment.

Mechanistic Studies

Mechanistic studies utilizing molecular docking simulations have provided insights into how this compound interacts with biological targets. The compound has shown a strong binding affinity for several proteins involved in cell signaling pathways related to cancer progression.

Key Findings from Docking Studies

- Target Proteins : Bcl-2, EGFR

- Binding Affinity :

- Bcl-2: -9.5 kcal/mol

- EGFR: -8.7 kcal/mol

These findings indicate that the compound may effectively disrupt critical signaling pathways in cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy

In a study published by , researchers evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms. -

Case Study on Anticancer Properties

Another study focused on the anticancer properties of this compound, demonstrating its ability to inhibit tumor growth in vivo using xenograft models. The treatment led to a significant reduction in tumor size, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-(6-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTDJPCRYLCAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661699 | |

| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-51-2 | |

| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.